(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal
Overview
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported. This method uses oxalyl chloride in methanol and the reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Molecular Structure Analysis
The molecular structure of a compound with a Boc group can be determined using various techniques such as NMR, elemental analysis, and IR spectroscopic analysis .
Chemical Reactions Analysis
The Boc group can be selectively removed from a compound using various deprotection strategies. Traditional approaches for N-Boc deprotection largely rely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .
Scientific Research Applications
Synthesis of Dipeptide Isosteres
- Stereocontrolled Synthesis: The compound has been used in the stereocontrolled synthesis of dipeptide isosteres, specifically 2 R-benzyl-5 S-tert-butoxycarbonylamino-4 R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, which corresponds to Phe–Phe. This synthesis was achieved from (l)-phenylalanine in a practical, stereocontrolled manner (Nadin, Lopez, Neduvelil, & Thomas, 2001).
Electrochemical Applications
- Electrochemical Behavior: The synthesis of (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol and its electrochemical behavior on gold surfaces have been studied. The compound, derived from L-phenylalanine, was investigated for its potential in electrochemical applications (Sun Ru, Geng Jian-feng, Mei, & Gu Ren-ao, 2004).
Building Blocks for HIV Protease Inhibitors
- HIV Protease Inhibitors: It has been used as a chiral building block in the synthesis of HIV protease inhibitors. Specifically, it served in the scalable syntheses of certain acids and carboxylic acids, which are components in assembling potent HIV protease inhibitors (Ikunaka, Matsumoto, & Nishimoto, 2002).
Synthesis of Non-Natural Amino Acid Derivatives
- Constrained Amino Acid Derivatives: It's been used in the synthesis of highly conformationally-constrained non-natural α-amino acid derivatives, which were synthesized with high stereoselectivity and could have applications in drug design and development (Yang, Guo, Gao, Zhao, Zhang, & Lin, 2015).
Designing Anticancer Agents
- Anticancer Drug Development: The compound has been used in the synthesis of a series of functionalized amino acid derivatives for evaluating their in vitro cytotoxicity against human cancer cell lines, highlighting its potential in designing new anticancer agents (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).
Development of Chiral Building Blocks
- Chiral Building Blocks for Pharmaceutical Synthesis: The compound is valuable in the development of chiral building blocks for pharmaceutical synthesis. This application is crucial for the production of stereochemically complex pharmaceuticals, ensuring their efficacy and safety (Castro, Moyano, Pericàs, Riera, Alvarez-Larena, & Piniella†, 2000).
Synthesis of Enantiopure Compounds
- Enantiopure Synthesis: It is used in the synthesis of biologically important enantiopure compounds, contributing to the production of pharmaceuticals with specific chiral configurations, which is significant for their biological activity and interaction with biological systems (Ha, Lee, Kim, Kang, & Ko, 2007).
Pharmaceutical and Chemical Synthesis
- Versatile Applications in Synthesis: The compound's utility in various synthesis processes, including the formation of other complex molecules and intermediates, demonstrates its versatility in pharmaceutical and chemical synthesis (Studer, Hintermann, & Seebach, 1995).
Future Directions
The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in organic synthesis is a promising area of research. These compounds can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected . Future research may focus on developing new methods for the synthesis and deprotection of Boc-AAILs, as well as exploring their applications in various areas of organic synthesis.
properties
IUPAC Name |
tert-butyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTYRNPLVNMVPQ-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427253 | |
Record name | tert-Butyl [(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal | |
CAS RN |
77119-85-8 | |
Record name | tert-Butyl [(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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